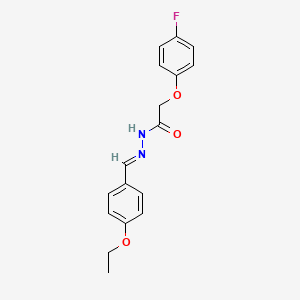
N-(2,6-diisopropylphenyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives involves intricate chemical processes designed to integrate specific functional groups, achieving desired molecular structures. Studies highlight the versatility of synthesis methods, including salt metathesis and reactions involving different ligands to produce compounds with specific configurations and coordination environments (Rabe et al., 2003).
Molecular Structure Analysis
The molecular structure of "N-(2,6-diisopropylphenyl)-N'-phenylurea" and its derivatives reveals a variety of coordination geometries and conformations. For instance, studies on related compounds have shown structures ranging from distorted square-pyramidal to trigonal-prismatic coordination environments, highlighting the influence of ligand systems and metal coordination on the molecular geometry (Rabe et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives often result in the formation of complexes with unique reactivities and properties. The process of creating these complexes involves careful manipulation of reactants and conditions to achieve desired outcomes, such as specific coordination structures or the introduction of functional groups (Rabe et al., 2003).
Physical Properties Analysis
The physical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. These properties are determined through comprehensive analytical techniques, including X-ray crystallography and spectroscopy, providing insights into the compound's stability and interactions (Jeon et al., 2014).
Chemical Properties Analysis
The chemical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives encompass reactivity, stability, and interaction with various reagents. These properties are pivotal in determining the compound's suitability for specific applications and its behavior under different chemical conditions. Studies on related compounds have explored their reactivity patterns, highlighting the roles of substituents and molecular structure in influencing chemical behaviors (Rabe et al., 2003).
Wissenschaftliche Forschungsanwendungen
Enhanced Bioremediation Techniques
Research has demonstrated the potential of cyclodextrin-based bioremediation technologies to significantly enhance the mineralization of phenylurea herbicides like diuron in contaminated soils. This approach involves the use of hydroxypropyl-β-cyclodextrin (HPBCD) to increase the bioavailability of such herbicides, coupled with a bacterial consortium capable of complete biodegradation, leading to almost complete mineralization of the herbicide in soil systems, a marked improvement over previous methods that achieved incomplete mineralization (Villaverde et al., 2012).
Soil and Water Contamination Studies
Investigations into the degradation of isoproturon (a phenylurea herbicide) in soil have shown that its breakdown is significantly influenced by factors such as temperature and water content. These studies contribute to a better understanding of the leaching risks of such herbicides to groundwater resources, highlighting the importance of soil properties in the degradation process (Alletto et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGROQBDTIFHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)